molecular formula C14H18N6O4S B3018651 (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 327088-91-5

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No. B3018651
CAS RN: 327088-91-5
M. Wt: 366.4
InChI Key: AOJVFWMCQNYVQB-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Gastroprotective Properties

(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide exhibits potential in gastroprotective applications. Research highlights its ability to induce mucosal responses that enhance the physicochemical characteristics of mucus gel, such as increased gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. These improvements are directly related to the enhanced synthesis and secretion of sulfo- and sialomucins and phospholipids of gastric mucus, promoting mucin macromolecular assembly. Additionally, it enhances the gastric mucosal expression of integrin receptors for extracellular matrix proteins like laminin, important for ulcer healing and mucosal repair maintenance (Slomiany, Piotrowski, & Slomiany, 1997).

Oxidation and Radical Scavenging

The compound's derivatives have been explored for their oxidative degradation and radical scavenging capacities. These studies are crucial for understanding the compound's stability under various conditions and its potential environmental impact. For example, research on nitisinone, a related compound, under different experimental conditions (pH, temperature, incubation time, ultraviolet radiation) using LC-MS/MS techniques provides insights into its stability and degradation pathways, which could be relevant for the environmental and health-related aspects of (E)-N,N-diethyl derivatives (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Amyloid Imaging for Alzheimer's Disease

Further investigations into amyloid imaging for Alzheimer's disease using analogues of this compound could be significant. Amyloid imaging ligands, such as the reviewed compounds, have been studied in Alzheimer's disease patients and controls, showing potential for early disease detection and evaluation of antiamyloid therapies. These studies emphasize the need for continued research into imaging techniques that can measure amyloid in vivo in the brain, contributing to a better understanding of Alzheimer's disease pathophysiological mechanisms (Nordberg, 2007).

properties

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVJNXWORGNLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.